molecular formula C12H8Cl2 B164837 3,4'-Dichlorobiphenyl CAS No. 2974-90-5

3,4'-Dichlorobiphenyl

Cat. No.: B164837
CAS No.: 2974-90-5
M. Wt: 223.09 g/mol
InChI Key: CJDNEKOMKXLSBN-UHFFFAOYSA-N
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Description

3,4’-Dichlorobiphenyl is an organic compound belonging to the class of polychlorinated biphenyls (PCBs). It consists of two benzene rings connected by a single bond, with chlorine atoms substituted at the 3 and 4 positions on one of the benzene rings. This compound is known for its stability and resistance to degradation, which has led to its persistence in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4’-Dichlorobiphenyl can be synthesized through several methods. One common method involves the arylation of benzene using bis-3,4-dichlorobenzoyl peroxide in the presence of a solvent like benzene. The reaction mixture is boiled under reflux for an extended period, followed by distillation and purification steps .

Industrial Production Methods: Industrial production of 3,4’-Dichlorobiphenyl typically involves the use of chlorinated benzene derivatives and catalysts to facilitate the chlorination process. The Ullmann reaction, which involves the coupling of chlorinated benzene derivatives in the presence of copper catalysts, is also employed for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3,4’-Dichlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various chlorinated biphenyl derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3,4’-Dichlorobiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4’-Dichlorobiphenyl involves its interaction with cellular components, leading to various biological effects. It binds to the aryl hydrocarbon receptor, which alters the transcription of genes involved in detoxification processes. This interaction induces the expression of hepatic Phase I and Phase II enzymes, particularly those of the cytochrome P450 family .

Comparison with Similar Compounds

  • 2,4’-Dichlorobiphenyl
  • 4,4’-Dichlorobiphenyl
  • 3,3’,4,4’-Tetrachlorobiphenyl

Comparison: 3,4’-Dichlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Compared to other dichlorobiphenyls, it has distinct properties that make it a valuable compound for studying the environmental and health impacts of PCBs .

Properties

IUPAC Name

1-chloro-3-(4-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDNEKOMKXLSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10863067
Record name 3,4'-Dichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2974-90-5, 33039-81-5
Record name 3,4'-Dichlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002974905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, ar,ar'-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033039815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4'-Dichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4'-DICHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q041BH8IG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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